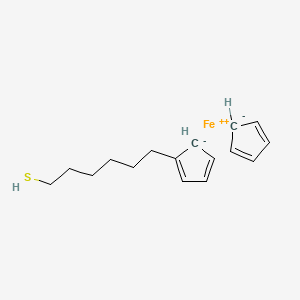

Ferrocene, (6-mercaptohexyl)-

Description

Overview of Ferrocene (B1249389) Chemistry and Organometallic Compound Significance

Ferrocene, with the formula Fe(C₅H₅)₂, is a quintessential organometallic compound, often described as a "sandwich" complex. wikipedia.org It consists of a central iron atom in the +2 oxidation state bonded to two parallel cyclopentadienyl (B1206354) (Cp) rings. wikipedia.org This structure imparts remarkable stability to the molecule; it is resistant to air, water, and strong bases, and can withstand temperatures up to 400°C without decomposing. wikipedia.org A key feature of ferrocene is its reversible one-electron oxidation to the ferrocenium (B1229745) cation (Fc+), a property that is central to its utility in electrochemical applications. wikipedia.org

Organometallic compounds, in general, are crucial in a wide array of chemical processes, including catalysis, organic synthesis, and materials science. Ferrocene, in particular, has been a cornerstone in the development of new materials due to its thermal stability, straightforward chemical modification, and predictable redox behavior.

Rationale for Thiol-Functionalization of Ferrocene Core

The strategic addition of a thiol-terminated alkyl chain, specifically a (6-mercaptohexyl) group, to the ferrocene core is a pivotal modification that greatly expands its applicability. The thiol group (-SH) has a strong affinity for noble metal surfaces, most notably gold. sigmaaldrich.comchemdad.com This affinity allows for the spontaneous formation of highly ordered, self-assembled monolayers (SAMs) on these substrates. sigmaaldrich.comchemdad.com

The hexyl chain acts as a flexible spacer, providing several advantages:

It electronically decouples the ferrocene redox center from the metal surface to a degree, allowing it to retain its intrinsic electrochemical properties.

It provides a defined distance between the electrode surface and the redox-active ferrocene units.

The length of the alkyl chain can influence the packing density and orientation of the molecules within the SAM.

This functionalization effectively creates a bridge between the solution or a biological environment and a solid electrode surface, enabling the creation of electrochemically active interfaces with tailored properties.

Historical Context and Evolution of (6-Mercaptohexyl)ferrocene Studies

The study of ferrocene derivatives has been a vibrant area of research since the discovery of ferrocene itself in the mid-20th century. The development of methods to functionalize the cyclopentadienyl rings opened the door to a vast number of derivatives with specific properties. The concept of using thiol-terminated molecules to form SAMs on gold surfaces gained significant traction in the 1980s.

The convergence of these two fields—ferrocene chemistry and self-assembly—led to the synthesis and investigation of ferrocenylalkanethiols like (6-mercaptohexyl)ferrocene. Early studies focused on the fundamental electrochemical behavior of these molecules in SAMs, characterizing the electron transfer kinetics between the immobilized ferrocene and the underlying electrode. This foundational work established these systems as model platforms for studying interfacial electron transfer.

Current Research Trajectories and Interdisciplinary Relevance

The versatility of (6-mercaptohexyl)ferrocene has propelled its use into numerous interdisciplinary research areas. Current research trajectories are diverse and include:

Electrochemical Biosensors: A major application lies in the development of biosensors. urv.catresearchgate.net (6-Mercaptohexyl)ferrocene can be co-immobilized with biological recognition elements, such as DNA probes or antibodies, onto an electrode surface. urv.catresearchgate.netnih.gov The ferrocene unit acts as a redox reporter, and changes in its electrochemical signal upon binding of the target analyte can be used for sensitive and selective detection. urv.catresearchgate.net For instance, it has been used in DNA sensors to detect specific sequences, including those from toxic microalgae. urv.catresearchgate.netnih.gov

Materials Science: In materials science, (6-mercaptohexyl)ferrocene is used to modify the surfaces of various materials, not limited to just gold. Research has explored its attachment to carbon electrodes, such as glassy carbon and carbon powder, to create functionalized surfaces. chemrxiv.orgchemrxiv.org It is also used to functionalize nanoparticles, creating hybrid materials with combined properties. For example, gold nanoparticles decorated with a mixed monolayer of (6-mercaptohexyl)ferrocene and thiolated DNA probes have been used to create highly sensitive electrochemical genosensors. urv.catresearchgate.netnih.gov

Molecular Electronics: The well-defined structure and redox activity of (6-mercaptohexyl)ferrocene SAMs make them attractive components for molecular-scale electronic devices. Researchers are investigating their potential use as switches, memory elements, and components in molecular junctions.

The ability to create stable, electroactive surfaces with molecular-level control ensures that (6-mercaptohexyl)ferrocene will remain a compound of high interest across multiple scientific disciplines.

Properties

Molecular Formula |

C16H22FeS |

|---|---|

Molecular Weight |

302.3 g/mol |

IUPAC Name |

cyclopenta-1,3-diene;6-cyclopenta-1,3-dien-1-ylhexane-1-thiol;iron(2+) |

InChI |

InChI=1S/C11H17S.C5H5.Fe/c12-10-6-2-1-3-7-11-8-4-5-9-11;1-2-4-5-3-1;/h4-5,8-9,12H,1-3,6-7,10H2;1-5H;/q2*-1;+2 |

InChI Key |

OPUQYSYDXPAUPW-UHFFFAOYSA-N |

Canonical SMILES |

[CH-]1C=CC=C1.[CH-]1C=CC=C1CCCCCCS.[Fe+2] |

Origin of Product |

United States |

Synthetic Methodologies for 6 Mercaptohexyl Ferrocene and Analogues

Direct Synthesis Routes and Optimization Strategies

The most common and direct route for the synthesis of (6-Mercaptohexyl)ferrocene involves a two-step process starting from a suitable ferrocene (B1249389) precursor. A key intermediate in this synthesis is an ω-haloalkylferrocene, such as (6-bromohexyl)ferrocene (B152364). This intermediate is typically prepared through the alkylation of ferrocene.

One established method for the synthesis of the thiol involves the reaction of the corresponding alkyl halide with a sulfur nucleophile. The use of thiourea (B124793) is a well-regarded method for converting alkyl halides to thiols. This reaction proceeds via the formation of an alkylisothiouronium salt, which is subsequently hydrolyzed under basic conditions to yield the desired thiol. This approach is often favored as it minimizes the formation of sulfide (B99878) by-products, which can occur when using hydrosulfide (B80085) anions. The reaction is typically carried out in an alcoholic solvent, and the subsequent hydrolysis is performed using a base such as sodium hydroxide (B78521).

A general reaction scheme is presented below:

Step 1: Synthesis of (6-Bromohexyl)ferrocene Ferrocene can be reacted with 1,6-dibromohexane (B150918) under Friedel-Crafts conditions to introduce the bromohexyl chain.

Step 2: Conversion to (6-Mercaptohexyl)ferrocene The resulting (6-bromohexyl)ferrocene is then treated with thiourea followed by basic hydrolysis.

| Reactant 1 | Reactant 2 | Reagents | Product |

| (6-Bromohexyl)ferrocene | Thiourea | 1. Ethanol (B145695), Reflux | S-(6-Ferrocenylhexyl)isothiouronium bromide |

| S-(6-Ferrocenylhexyl)isothiouronium bromide | Sodium Hydroxide | 1. Water/Ethanol, Reflux | (6-Mercaptohexyl)ferrocene |

Functionalization Approaches for Ferrocenylalkane Thiols

The functionalization of ferrocenylalkane thiols, including (6-Mercaptohexyl)ferrocene, is primarily centered around the versatile reactivity of both the ferrocene core and the terminal thiol group. The ferrocene moiety can undergo electrophilic substitution reactions, such as acylation or formylation, on the unsubstituted cyclopentadienyl (B1206354) ring, allowing for the introduction of a wide range of functional groups. This enables the tuning of the electronic and steric properties of the molecule.

Furthermore, the thiol group serves as a key anchoring point for the immobilization of these molecules onto noble metal surfaces, most notably gold, to form self-assembled monolayers (SAMs). The sulfur atom forms a strong coordinative bond with the gold surface. The packing and orientation of the molecules within the SAM can be influenced by the nature of the ferrocene terminus and the length of the alkyl chain.

Mechanistic Insights into Reaction Pathways

The synthesis of (6-Mercaptohexyl)ferrocene from (6-bromohexyl)ferrocene and thiourea follows a well-established mechanistic pathway. The reaction is initiated by a nucleophilic substitution (SN2) reaction. rsc.org The sulfur atom of thiourea, being a strong nucleophile, attacks the electrophilic carbon atom attached to the bromine in (6-bromohexyl)ferrocene. This results in the displacement of the bromide ion and the formation of an S-(6-ferrocenylhexyl)isothiouronium bromide salt.

The subsequent step involves the hydrolysis of this intermediate under basic conditions. The hydroxide ion attacks the carbon atom of the isothiouronium group. A series of proton transfer and bond cleavage steps then leads to the formation of the final thiol product and urea (B33335) as a byproduct. The SN2 nature of the initial step implies that the reaction rate is dependent on the concentration of both the alkyl halide and the nucleophile. The reaction is generally more efficient for primary alkyl halides, such as (6-bromohexyl)ferrocene, due to reduced steric hindrance.

Advanced Purification and Isolation Techniques

The purification of (6-Mercaptohexyl)ferrocene is crucial for obtaining a high-purity product, which is essential for its application in areas like self-assembled monolayers. Standard purification techniques for ferrocene derivatives include column chromatography and crystallization.

Column chromatography using silica (B1680970) gel or alumina (B75360) as the stationary phase is a highly effective method for separating the desired product from unreacted starting materials and byproducts. A gradient elution system with a mixture of non-polar and moderately polar solvents, such as hexanes and ethyl acetate, is typically employed. The progress of the separation can be monitored by thin-layer chromatography (TLC).

Due to the potential for oxidation of the thiol group to a disulfide, particularly in the presence of air, it is often recommended to perform purification steps under an inert atmosphere (e.g., nitrogen or argon). The final product is typically an orange oil or a low-melting solid and should be stored under inert conditions to prevent degradation.

| Technique | Stationary Phase | Mobile Phase | Purpose |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient | Separation from starting materials and byproducts |

| Thin-Layer Chromatography | Silica Gel | Hexane/Ethyl Acetate | Monitoring reaction progress and purity |

Considerations for Scalable Laboratory Synthesis

Scaling up the synthesis of (6-Mercaptohexyl)ferrocene from milligram to gram quantities requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

Reaction Conditions: Maintaining efficient stirring and temperature control is critical in larger reaction vessels to ensure homogeneous reaction mixtures and to manage any exotherms, particularly during the Friedel-Crafts alkylation step.

Solvent and Reagent Handling: The use of larger quantities of flammable organic solvents necessitates appropriate safety precautions, including working in a well-ventilated fume hood and using appropriate personal protective equipment. The handling of corrosive reagents like aluminum chloride for the Friedel-Crafts reaction also requires care.

Purification: Scaled-up purification by column chromatography may require larger columns and significant volumes of solvent. Alternative purification methods, such as crystallization, if applicable, could be more efficient and economical on a larger scale.

Product Stability: The final product's sensitivity to air oxidation becomes a more significant concern with larger quantities. Therefore, implementing procedures for handling and storing the product under an inert atmosphere is essential to maintain its purity over time. Efficient and simple methods for the large-scale preparation of ferrocene derivatives often involve optimizing each synthetic step to minimize waste and maximize yield.

Advanced Characterization and Spectroscopic Investigations of 6 Mercaptohexyl Ferrocene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR) for Structural Confirmation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of (6-mercaptohexyl)ferrocene. Both ¹H and ¹³C NMR provide direct information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the covalent structure of the molecule. bhu.ac.in

In a typical ¹H NMR spectrum of (6-mercaptohexyl)ferrocene, distinct signals corresponding to the protons of the ferrocene (B1249389) moiety and the hexylthiol chain are observed. The unsubstituted cyclopentadienyl (B1206354) (Cp) ring displays a characteristic singlet, while the protons on the substituted Cp ring appear as multiplets. magritek.com The protons on the aliphatic hexyl chain are resolved as multiplets, with chemical shifts indicative of their proximity to the ferrocene unit and the terminal thiol group.

Proton-decoupled ¹³C NMR spectra simplify the analysis by showing a single peak for each chemically non-equivalent carbon atom. bhu.ac.in The spectra exhibit signals for the carbons of both the substituted and unsubstituted Cp rings, as well as distinct peaks for each of the six carbons in the hexyl chain. The chemical shifts confirm the presence of the alkylferrocene structure. researchgate.net

Representative NMR Data for (6-Mercaptohexyl)ferrocene (Note: Specific chemical shifts can vary slightly based on the solvent and experimental conditions.)

¹H NMR (in CDCl₃)| Chemical Shift (δ) (ppm) | Multiplicity | Assignment |

|---|---|---|

| ~4.10 | s | 5H, Unsubstituted Cp ring |

| ~4.07 | m | 4H, Substituted Cp ring |

| ~2.52 | t | 2H, -CH₂-SH |

| ~2.35 | t | 2H, Fc-CH₂- |

| ~1.60 - 1.30 | m | 8H, -(CH₂)₄- |

| ~1.34 | t | 1H, -SH |

¹³C NMR (in CDCl₃)

| Chemical Shift (δ) (ppm) | Assignment |

|---|---|

| ~90.0 | Cipso on substituted Cp ring |

| ~68.7 | Unsubstituted Cp ring |

| ~68.1, ~67.2 | Substituted Cp ring |

| ~34.0 - 24.5 | Alkyl chain carbons (-CH₂-) |

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and confirm the elemental formula of (6-mercaptohexyl)ferrocene. researchgate.net The technique also provides valuable structural information through the analysis of fragmentation patterns that arise from the ionization process. uvic.cauni-saarland.de For organometallic compounds like ferrocene derivatives, the metal-containing fragments are typically the most prominent. uvic.ca

The mass spectrum of (6-mercaptohexyl)ferrocene would show a molecular ion peak [M]⁺ corresponding to its exact mass. The fragmentation is predictable: common pathways include the cleavage of the alkyl chain and the loss of a cyclopentadienyl ring, a characteristic fragmentation for ferrocene compounds. uvic.ca

Key Mass Spectrometry Data for (6-Mercaptohexyl)ferrocene

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₆H₂₂FeS | nih.gov |

| Molecular Weight | 302.3 g/mol | nih.gov |

| Exact Mass | 302.079157 Da | nih.gov |

| Predicted Key Fragments (m/z) | [M]⁺ (302), [M-SH]⁺, [M-C₅H₅]⁺, [Fe(C₅H₅)]⁺ (121) | researchgate.net |

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique crucial for analyzing (6-mercaptohexyl)ferrocene when it is immobilized on a substrate, such as in self-assembled monolayers (SAMs). chemrxiv.org It confirms the elemental composition and provides information about the chemical states and bonding environments of the atoms on the surface. up.ac.za

For (6-mercaptohexyl)ferrocene SAMs, XPS spectra show characteristic peaks for iron (Fe 2p), sulfur (S 2p), and carbon (C 1s). The binding energy of the Fe 2p peak confirms the Fe(II) oxidation state typical of ferrocene. researchgate.netthermofisher.com The S 2p spectrum is particularly informative when the molecule is bound to a gold surface, where a shift in binding energy indicates the formation of a gold-thiolate bond. researchgate.net The integrity of the molecule on the surface can be verified by the elemental ratios, which should match the compound's stoichiometry.

Typical XPS Binding Energies for (6-Mercaptohexyl)ferrocene SAMs

| Core Level | Binding Energy (eV) | Inferred Information | Reference |

|---|---|---|---|

| Fe 2p₃/₂ | ~708.0 | Confirms Fe(II) state of ferrocene moiety | researchgate.net |

| S 2p₃/₂ | ~162.0 | Indicates thiolate bond (S-Au) formation | researchgate.net |

| S 2p₃/₂ | ~163.0 | Assigned to free, un-bound thiol (SH) groups | researchgate.net |

| C 1s | ~284.5 | Corresponds to alkyl chain and Cp ring carbons | up.ac.za |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide a "fingerprint" of the molecule by probing its vibrational modes. faccts.despectroscopyonline.com

The IR spectrum of (6-mercaptohexyl)ferrocene displays characteristic absorption bands. These include C-H stretching and bending modes for the alkyl chain and the cyclopentadienyl rings, C=C stretching of the Cp rings, and a weak S-H stretching band. The IR spectra of ferrocene and its derivatives are well-studied, with key peaks in the 400-500 cm⁻¹ region corresponding to ring-metal vibrations. unimelb.edu.au

Raman spectroscopy, particularly when enhanced by a metallic surface (Surface-Enhanced Raman Spectroscopy or SERS), is highly effective for studying (6-mercaptohexyl)ferrocene monolayers. It can detect changes in the molecule's redox state. The neutral ferrocene (Fc) state is marked by a prominent Cp-ring breathing mode, which disappears upon electrochemical oxidation to the ferrocenium (B1229745) (Fc⁺) cation. Concurrently, a mode associated with the hexanethiol linker increases dramatically in intensity, making SERS a powerful tool for monitoring charge transfer at interfaces.

Characteristic Vibrational Spectroscopy Peaks for (6-Mercaptohexyl)ferrocene

| Spectroscopy | Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|---|

| IR | ~3100-2850 | C-H stretching (Cp and alkyl) | nih.gov |

| IR | ~2550 | S-H stretching (weak) | |

| IR | ~1700-1600 | C=O (if oxidized/impurity) | nih.gov |

| IR | ~1100, ~1000 | Cp ring C-H in-plane bending | unimelb.edu.au |

| IR | ~490, ~480 | Ring-metal tilt and stretch | unimelb.edu.au |

| Raman (SERS) | ~1104 | Cp-breathing mode (present in Fc state) | |

| Raman (SERS) | ~1072 | Hexanethiol tail mode (enhances in Fc⁺ state) |

X-ray Diffraction (XRD) for Crystalline Structure (if applicable)

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. researchgate.net For ferrocene and its derivatives, XRD analysis reveals critical structural details such as bond lengths, bond angles, and the conformation of the cyclopentadienyl rings (e.g., staggered or eclipsed). acs.org

While (6-mercaptohexyl)ferrocene is often used in its liquid form or as a disordered monolayer, it is expected to be a crystalline solid under appropriate conditions. Single-crystal XRD analysis would provide precise details of its molecular geometry and intermolecular packing in the solid state. Although a dedicated single-crystal structure determination for (6-mercaptohexyl)ferrocene is not prominently featured in the literature, analysis of related alkylferrocene derivatives shows that the long alkyl chains can significantly influence the crystal packing. nih.govacs.org In the context of ordered monolayers, grazing incidence XRD could be applied to determine molecular tilt and packing density on a surface.

Electrochemical Behavior and Redox Chemistry of 6 Mercaptohexyl Ferrocene

Fundamental Cyclic Voltammetry (CV) Studies of Reversible Redox Processes

The electrochemical signature of (6-Mercaptohexyl)ferrocene is dominated by the ferrocene (B1249389)/ferrocenium (B1229745) (Fc/Fc⁺) redox couple. In cyclic voltammetry experiments, whether in solution or as a self-assembled monolayer on an electrode, the compound displays a characteristic pair of anodic and cathodic peaks. These peaks correspond to a chemically and electrochemically reversible one-electron transfer process:

Fe(II)Cp(C₅H₄-R) ⇌ [Fe(III)Cp(C₅H₄-R)]⁺ + e⁻ (where R = -(CH₂)₆-SH)

When immobilized as a SAM on a gold electrode, (6-Mercaptohexyl)ferrocene exhibits surface-confined voltammetry. The resulting voltammogram is typically symmetric with a near-zero peak separation (ΔEₚ = Eₚₐ - Eₚ꜀), where Eₚₐ is the anodic peak potential and Eₚ꜀ is the cathodic peak potential. The peak current in this configuration is directly proportional to the scan rate (ν), a hallmark of a surface-bound species.

In solution-phase studies, the compound behaves as a freely diffusing species. The peak current is proportional to the square root of the scan rate (ν¹ᐟ²), as described by the Randles-Sevcik equation. The process is considered reversible if the ratio of the anodic to cathodic peak currents (iₚₐ / iₚ꜀) is approximately unity and the peak separation (ΔEₚ) is close to the theoretical value of 59/n mV (where n=1) at 298 K. The presence of the hexylmercaptan chain has a minor electronic effect on the ferrocene core, slightly modifying its redox potential compared to unsubstituted ferrocene, but it does not alter the fundamental one-electron reversible nature of the redox event.

Quantitative Analysis of Formal Potentials and Peak Separation

The formal potential (E°') is a critical thermodynamic parameter that defines the energy of the redox transition. It is experimentally determined as the average of the anodic and cathodic peak potentials (E°' = (Eₚₐ + Eₚ꜀)/2). The peak separation (ΔEₚ) provides insight into the kinetics of the electron transfer process.

For (6-Mercaptohexyl)ferrocene immobilized in a SAM on a gold electrode, the formal potential is typically observed in aqueous electrolyte solutions. The environment of the SAM, including the packing density and the nature of the co-adsorbed molecules, can influence the exact E°' value. In well-ordered monolayers, ΔEₚ values can be very small (< 10 mV), approaching the theoretical value of 0 V for an ideal surface-confined reversible couple.

In solution-phase measurements using organic solvents, the values differ due to solvation effects. The ΔEₚ values approach the theoretical Nernstian value of ~59 mV for a one-electron process, indicating rapid electron transfer kinetics.

Below is a table summarizing typical electrochemical parameters for (6-Mercaptohexyl)ferrocene under different experimental conditions.

| System Configuration | Solvent/Electrolyte | Formal Potential (E°') (V vs. Ag/AgCl) | Peak Separation (ΔEₚ) (mV) | Reference |

|---|---|---|---|---|

| SAM on Au Electrode | 1.0 M Perchloric Acid (Aqueous) | +0.310 | < 10 | |

| Solution Phase | Acetonitrile / 0.1 M TBAPF₆ | +0.455 (vs. SCE) | ~70 |

Electron Transfer Kinetics and Diffusion Coefficient Determination

The rate of electron transfer and the mobility of the molecule are key kinetic parameters. For solution-phase studies, the diffusion coefficient (D) can be calculated from the peak current of a cyclic voltammogram using the Randles-Sevcik equation:

iₚ = (2.69 x 10⁵) n³ᐟ² A D¹ᐟ² C ν¹ᐟ²

where n is the number of electrons (1), A is the electrode area, C is the bulk concentration, and ν is the scan rate.

The standard heterogeneous electron transfer rate constant (k⁰) can be estimated from the peak separation (ΔEₚ) using the Nicholson method, which provides a functional relationship between ΔEₚ and a dimensionless kinetic parameter (ψ) that is proportional to k⁰. For (6-Mercaptohexyl)ferrocene in solution, the kinetics are generally fast, leading to quasi-reversible or reversible behavior where k⁰ is difficult to determine precisely from CV alone but is known to be high.

For SAMs, diffusion is not a factor. Instead, the rate constant k⁰ describes the interfacial electron transfer between the electrode and the immobilized ferrocene centers. This rate can be determined by analyzing the dependence of peak separation on the scan rate.

| System Configuration | Parameter | Typical Value | Method of Determination | Reference |

|---|---|---|---|---|

| Solution Phase (in Dichloromethane) | Diffusion Coefficient (D) | 1.1 x 10⁻⁵ cm²/s | Randles-Sevcik Equation | |

| SAM on Au Electrode | Electron Transfer Rate (k⁰) | > 100 s⁻¹ | Analysis of ΔEₚ vs. Scan Rate | Derived from principles |

Influence of Electrolyte, Solvent, and Temperature on Electrochemical Response

The electrochemical response of (6-Mercaptohexyl)ferrocene is sensitive to the experimental environment.

Electrolyte: The nature of the supporting electrolyte anion significantly affects the formal potential. Upon oxidation, the neutral ferrocene becomes a ferrocenium cation. This cation can form an ion pair with the electrolyte anion (e.g., ClO₄⁻, PF₆⁻, BF₄⁻). Stronger ion pairing provides greater stabilization for the oxidized state, resulting in a negative shift of the formal potential. Studies on SAMs in aqueous solutions have shown that E°' can shift by tens of millivolts depending on the identity and concentration of the anion in the supporting electrolyte.

Solvent: The solvent plays a crucial role, primarily through its polarity and viscosity. In solution-phase studies, polar solvents stabilize the charged ferrocenium cation more effectively than nonpolar solvents, leading to a lower oxidation potential. Solvent viscosity directly impacts the diffusion coefficient (D) as described by the Stokes-Einstein equation; higher viscosity leads to a lower D and consequently smaller peak currents.

Temperature: Temperature influences both thermodynamics and kinetics. The Nernst equation predicts a linear relationship between the theoretical peak separation and absolute temperature (ΔEₚ = 2.303RT/nF). As temperature increases, the observed ΔEₚ for a quasi-reversible system will decrease and approach this theoretical value as the rate of electron transfer (k⁰) increases according to an Arrhenius-type relationship. Furthermore, the diffusion coefficient increases with temperature, leading to higher peak currents in solution-phase experiments.

Redox-State Dependent Interactions and Electrocatalytic Mechanisms

The change in oxidation state from Fe(II) to Fe(III) induces significant changes in the molecule's physical and chemical properties, leading to important secondary effects.

Redox-State Dependent Interactions: When (6-Mercaptohexyl)ferrocene is part of a densely packed SAM, the oxidation of adjacent ferrocene centers introduces strong electrostatic repulsion between the newly formed cationic ferrocenium sites. This repulsion can force conformational changes or reorganization within the monolayer to minimize unfavorable energetic interactions. This phenomenon can be observed as a broadening of the voltammetric peaks and a positive shift in the oxidation potential as the surface coverage of ferrocenium increases.

Electrocatalytic Mechanisms: The Fc/Fc⁺ couple of (6-Mercaptohexyl)ferrocene is an excellent redox mediator. It can be used to facilitate electron transfer between an electrode and a target analyte that exhibits slow kinetics at the bare electrode surface. This process is known as electrocatalysis. In a typical mechanism, the electrode first oxidizes the immobilized ferrocene to ferrocenium. The ferrocenium then diffuses or reorients to chemically oxidize a substrate molecule (S) in the solution, regenerating the original ferrocene and producing the oxidized product (P). The regenerated ferrocene is then available for re-oxidation at the electrode, completing the catalytic cycle.

Catalytic Cycle:

Fc → Fc⁺ + e⁻ (at the electrode)

Fc⁺ + S → Fc + P (in solution/at the interface)

This mechanism effectively lowers the overpotential required for the oxidation of S. (6-Mercaptohexyl)ferrocene has been successfully employed as a surface-confined mediator for the oxidation of various biological species, forming the basis for many electrochemical biosensors.

Self Assembled Monolayers Sams of 6 Mercaptohexyl Ferrocene

Fabrication Methods for Ferrocenyl Thiol SAMs on Metal Surfaces

The formation of (6-Mercaptohexyl)ferrocene self-assembled monolayers (SAMs) on metal surfaces is a critical step in the development of functional electrodes for a variety of electrochemical applications. The thiol group provides a strong and stable linkage to noble metal surfaces, while the ferrocene (B1249389) terminus imparts redox activity.

On Gold Substrates

The fabrication of (6-mercaptohexyl)ferrocene SAMs on gold is the most widely studied and well-established method. The process typically involves the immersion of a clean gold substrate into a dilute solution of the ferrocenyl thiol. acs.org

General Procedure:

Substrate Preparation: Gold substrates, which can range from evaporated thin films to single crystals, are meticulously cleaned to ensure a pristine surface for monolayer formation.

Solution Preparation: A dilute solution of (6-mercaptohexyl)ferrocene, typically in the millimolar concentration range, is prepared using a high-purity solvent, with ethanol (B145695) being a common choice.

Immersion: The gold substrate is immersed in the thiol solution for a period ranging from several hours to overnight. This allows for the sulfur headgroups to chemisorb onto the gold surface, leading to the spontaneous formation of an ordered monolayer.

Rinsing and Drying: Following immersion, the substrate is thoroughly rinsed with the pure solvent to remove any non-chemisorbed molecules and then dried, often under a stream of inert gas like nitrogen.

To tailor the surface properties, mixed SAMs are frequently fabricated. This is achieved by co-adsorbing (6-mercaptohexyl)ferrocene with a second, typically simpler, alkanethiol such as a hydroxy-terminated thiol. This approach allows for the control of the surface concentration of the ferrocene units, which can minimize intermolecular interactions and influence the electron transfer kinetics. capes.gov.br The composition of the mixed SAM can be controlled by the relative concentrations of the two thiols in the deposition solution.

The quality of the resulting SAM is influenced by several factors, including the cleanliness of the gold surface, the purity of the thiol and solvent, the immersion time, and the temperature. The topography of the gold substrate also plays a crucial role, with atomically flat surfaces promoting the formation of more highly ordered domains. iaea.org

On Other Noble Metal Surfaces

While gold is the most common substrate for forming alkanethiol-based SAMs, other noble metals such as silver, platinum, and palladium are also utilized. However, specific research detailing the fabrication of (6-mercaptohexyl)ferrocene SAMs on these surfaces is not as prevalent in the reviewed literature.

Generally, the formation of alkanethiol SAMs on these metals follows a similar immersion-based procedure as with gold. Key differences arise in the strength of the metal-sulfur bond, the resulting monolayer stability, and the packing structure. For instance, SAMs on silver are known to be less stable than those on gold. Alkanethiols on platinum can form densely packed monolayers, but the surface chemistry of platinum can also lead to the presence of multiple sulfur binding states. epa.gov Palladium has also been used as a substrate for alkanethiol SAMs, particularly in biotechnological applications. louisville.edu

Despite the general understanding of alkanethiol SAM formation on these metals, detailed studies focusing specifically on the fabrication parameters and resulting properties of (6-mercaptohexyl)ferrocene monolayers on silver, platinum, or palladium are limited.

SAM Formation on Carbon-Based Electrode Materials

The modification of carbon-based electrodes with (6-mercaptohexyl)ferrocene offers an alternative to noble metal substrates, providing a different set of electrochemical and material properties.

Glassy Carbon Electrodes

A common method for attaching ferrocene-terminated SAMs to glassy carbon electrodes (GCEs) involves a multi-step process. One established procedure avoids direct thiol chemistry and instead utilizes an initial amine-terminated monolayer. nsf.gov

Fabrication Steps on GCE:

An initial self-assembled monolayer of an alkyl diamine is formed on the GCE surface through chronoamperometry.

This amine-terminated surface is then subjected to an amide coupling reaction with ferrocenecarboxylic acid. This covalently links the ferrocene moiety to the pre-formed monolayer.

This method allows for the control of the surface density of ferrocene by using a mixture of alkyl monoamines and diamines in the initial step. nsf.gov

Carbon Powder and Nanomaterials

The modification of carbon powders and nanomaterials with ferrocene derivatives is crucial for applications in catalysis and sensing. Research has shown that glassy carbon electrodes modified with carbon nanomaterials like Vulcan XC-72 (a type of carbon black) or carbon nanotubes can be functionalized with ferrocene-terminated SAMs. nsf.gov The modification strategy often follows the same principles as those used for glassy carbon electrodes, involving the formation of an initial SAM to which ferrocene is subsequently attached. nsf.gov

Structural Characterization of Formed Monolayers

A variety of surface-sensitive techniques are employed to characterize the structure and properties of (6-mercaptohexyl)ferrocene SAMs.

Cyclic Voltammetry (CV): This is a primary tool for characterizing the electrochemical properties of ferrocene-terminated SAMs. utwente.nl The integrated charge under the oxidation or reduction peak in a cyclic voltammogram can be used to calculate the surface coverage (Γ) of the electroactive ferrocene molecules. nih.gov The ideal behavior of a surface-confined redox species exhibits a zero peak separation (ΔEp) between the anodic and cathodic peaks and a peak shape with a full width at half-maximum (FWHM) of 90.6 mV at room temperature. utwente.nl Deviations from this ideal behavior can provide insights into the homogeneity of the monolayer and interactions between adjacent ferrocene units. utwente.nl

X-ray Photoelectron Spectroscopy (XPS): XPS is used to confirm the elemental composition and chemical state of the SAM. For ferrocene-containing monolayers, XPS can verify the presence of iron and its characteristic Fe 2p doublet, confirming the successful immobilization of the ferrocene moiety. researchgate.netresearchgate.net It can also be used to monitor changes in the oxidation state of the ferrocene upon electrochemical switching. researchgate.net

Scanning Tunneling Microscopy (STM): STM provides real-space imaging of the monolayer at the molecular level. This technique can reveal the packing arrangement of the ferrocenyl alkanethiols on the substrate, identify ordered domains, and visualize defects within the monolayer. iaea.orgscispace.com

Electrochemical Impedance Spectroscopy (EIS): EIS is another powerful electrochemical technique used to probe the interfacial properties of the SAM-modified electrode. It can provide information about the charge transfer resistance and the capacitance of the monolayer. researchgate.net

The following table summarizes key characterization data for ferrocene-terminated SAMs on different substrates.

| Characterization Technique | Substrate | Parameter Measured | Typical Findings |

| Cyclic Voltammetry (CV) | Gold | Surface Coverage (Γ) | Values approaching the theoretical maximum for a close-packed monolayer (e.g., ~3 x 10⁻¹⁰ mol/cm²) indicate a well-ordered SAM. nih.gov |

| Gold, Glassy Carbon | Peak Separation (ΔEp), FWHM | Near-zero ΔEp and FWHM close to 90.6 mV suggest ideal, non-interacting surface species. Broader peaks indicate heterogeneity or intermolecular interactions. nsf.govutwente.nl | |

| X-ray Photoelectron Spectroscopy (XPS) | Gold, Glassy Carbon | Elemental Composition | Presence of Fe 2p peaks confirms the attachment of ferrocene. nsf.govresearchgate.net |

| Scanning Tunneling Microscopy (STM) | Gold | Surface Morphology | Reveals ordered domains, molecular packing, and surface defects. iaea.orgscispace.com |

These characterization methods provide a comprehensive understanding of the structure and function of (6-mercaptohexyl)ferrocene SAMs, which is essential for their application in various electrochemical systems.

Atomic Force Microscopy (AFM) for Surface Topography and Morphology

Atomic Force Microscopy (AFM) is a powerful technique for characterizing the surface topography and morphology of (6-Mercaptohexyl)ferrocene SAMs at the nanoscale. AFM studies reveal the degree of order and the presence of defects within the monolayer. While detailed topographical data for (6-mercaptohexyl)ferrocene SAMs are not extensively reported in isolation, AFM has been used to assess the surface roughness of gold films modified with this compound. For instance, AFM has been employed to determine the nanometer-scale roughness of template-stripped gold surfaces prior to and after modification with 6-(ferrocenyl)hexanethiol.

Electrochemical Impedance Spectroscopy (EIS) for Interfacial Properties

Electrochemical Impedance Spectroscopy (EIS) is a sensitive technique used to probe the interfacial properties of SAMs, providing information on the charge transfer resistance and the capacitance of the monolayer. For a (6-Mercaptohexyl)ferrocene SAM on a gold electrode, the ferrocene moiety acts as a redox probe. The impedance spectrum, often represented as a Nyquist plot, can be modeled using an equivalent circuit to extract key parameters.

A typical equivalent circuit for a redox-active SAM includes the solution resistance (Rs), the charge-transfer resistance (Rct), and the double-layer capacitance (Cdl). The Rct value is inversely proportional to the rate of electron transfer between the electrode and the ferrocene headgroups. A well-packed, defect-free monolayer generally exhibits a higher Rct, as it acts as a barrier to electron transfer for redox species in the solution. However, for the surface-confined ferrocene, the Rct relates to the kinetics of its own redox process.

| Parameter | Description | Typical Expected Behavior for (6-Mercaptohexyl)ferrocene SAMs |

| Rs | Solution Resistance | Dependent on the electrolyte concentration and conductivity. |

| Rct | Charge-Transfer Resistance | Reflects the kinetics of the ferrocene/ferrocenium (B1229745) redox couple. Influenced by the monolayer packing and distance from the electrode. |

| Cdl | Double-Layer Capacitance | Represents the capacitance of the electrical double layer at the electrode/SAM/electrolyte interface. Lower for well-ordered, insulating monolayers. |

This table represents expected trends based on general knowledge of ferrocene-terminated SAMs, as specific experimental data for (6-Mercaptohexyl)ferrocene was not found in the search results.

Surface Coverage and Packing Density Analysis

The surface coverage (Γ) and packing density of (6-Mercaptohexyl)ferrocene SAMs are crucial parameters that influence their electrochemical and physical properties. These parameters can be determined experimentally using electrochemical techniques such as cyclic voltammetry (CV) and chronocoulometry. By integrating the charge under the oxidation or reduction peak of the ferrocene in a cyclic voltammogram, the total number of electroactive molecules on the surface can be calculated, which in turn gives the surface coverage.

The theoretical maximum surface coverage for a close-packed monolayer of ferrocene is approximately 4.5 x 10⁻¹⁰ mol/cm². However, experimental values for ferrocene-terminated alkanethiols are often lower due to the steric hindrance of the bulky ferrocene headgroup, which prevents ideal packing. For a more complex ferrocene derivative with two anchoring groups, a surface area coverage of 57% of the theoretical value has been reported, highlighting the impact of molecular structure on packing density. iaea.org

Reductive desorption is another technique used to determine surface coverage. By applying a sufficiently negative potential, the thiol-gold bond can be broken, and the amount of desorbed molecules can be quantified electrochemically.

| Method | Principle | Information Obtained |

| Cyclic Voltammetry (CV) | Integration of the faradaic current associated with the ferrocene redox reaction. | Surface coverage (Γ) of electroactive molecules. |

| Chronocoulometry | Measurement of charge as a function of time after a potential step. | More accurate determination of surface coverage by separating faradaic and capacitive currents. |

| Reductive Desorption | Electrochemical removal of the thiol monolayer from the gold surface. | Total number of adsorbed molecules, providing an independent measure of surface coverage. |

Interfacial Charge Transfer and Transport Mechanisms within SAMs

The interfacial charge transfer and transport mechanisms within (6-Mercaptohexyl)ferrocene SAMs are of fundamental interest for applications in molecular electronics and sensing. The primary charge transfer process is the heterogeneous electron transfer between the gold electrode and the ferrocene redox center. This is typically a tunneling process through the hexyl alkyl chain.

The rate of this electron transfer is dependent on several factors, including the length of the alkyl chain, the temperature, and the applied potential. For ferrocene-terminated alkanethiols, the electron transfer rate constant is known to decrease exponentially with increasing chain length.

An integrated experimental and theoretical approach has been employed to understand the electron transfer mechanism of (6-mercaptohexyl)ferrocene SAMs on Au(111) substrates. iaea.org This work combined cyclic voltammetry and scanning electrochemical microscopy (SECM) with computer simulations. The studies revealed that lateral interactions between the adsorbed ferrocene molecules and ion-pair formation between the oxidized ferrocenium cations and electrolyte anions significantly affect the electron transfer process. iaea.org

Theoretical and Computational Investigations of 6 Mercaptohexyl Ferrocene

Electronic Structure Calculations using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone for investigating the electronic properties of (6-mercaptohexyl)ferrocene, often modeled as a ferrocene-terminated alkanethiol. These calculations are crucial for understanding how the molecule's electronic structure dictates its function, particularly when assembled on a substrate like gold.

Detailed research findings indicate that the electronic structure of ferrocene-terminated alkanethiol SAMs has been a subject of thorough theoretical investigation. researchgate.net Standard DFT is employed to determine the equilibrium properties and the nature of frontier molecular orbitals (HOMO and LUMO). mdpi.com Commonly used methodologies involve hybrid functionals like B3LYP or generalized gradient approximation (GGA) functionals such as PBE. mdpi.comnih.gov For the atoms involved, mixed basis sets are typical, for instance, the LanL2DZ basis set for the iron (Fe) atom and 6-31G** for lighter atoms like carbon, hydrogen, and sulfur. mdpi.com

DFT calculations reveal that the Highest Occupied Molecular Orbital (HOMO) is predominantly localized on the ferrocene (B1249389) (Fc) moiety. researchgate.netsciensage.info This is a critical finding as the HOMO level's energy is directly related to the molecule's oxidation potential. The Lowest Unoccupied Molecular Orbital (LUMO), in contrast, can be distributed across the cyclopentadienyl (B1206354) rings and the alkyl chain. sciensage.info

When adsorbed on a gold surface, the ferrocene group's HOMO is found to be located approximately -1.6 eV below the gold's Fermi level. researchgate.net This positioning is fundamental to the electron transfer characteristics of the SAM. Furthermore, DFT studies have shown that the ferrocene group has a surprisingly small influence on the work function changes of the underlying metal substrate; this change is largely dictated by the alkanethiol component itself. researchgate.netaip.org

Table 1: Representative Electronic Properties of Ferrocene-Terminated Thiols from DFT Calculations

| Property | Description | Typical Calculated Value | Reference |

|---|---|---|---|

| HOMO Location | The highest occupied molecular orbital is primarily centered on the ferrocene unit. | Fe d-orbitals | researchgate.netsciensage.info |

| HOMO Energy | Energy level of the HOMO relative to the Fermi level of the gold substrate. | -1.6 eV | researchgate.netaip.org |

| Work Function Shift (ΔΦ) | Change in the gold substrate's work function upon SAM formation. | Primarily determined by the alkanethiol chain and the Au-S bond, not the Fc unit. | researchgate.netaip.org |

This table presents illustrative data based on published research on ferrocene-terminated alkanethiols.

Molecular Dynamics Simulations of Interfacial Adsorption and Self-Assembly

Molecular Dynamics (MD) simulations are a powerful tool for exploring the structural and energetic properties of (6-mercaptohexyl)ferrocene as it adsorbs onto a surface and self-assembles into a monolayer. acs.org These simulations provide a dynamic picture of how individual molecules arrange themselves, interact with each other, and respond to their environment. acs.org

To perform these simulations, a molecular mechanics force field is developed and parameterized to accurately describe the intramolecular and intermolecular forces of the ferrocenyl-alkanethiol molecules. acs.org MD simulations of these SAMs on a gold surface are often carried out to calculate structural properties like density profiles, tilt angles, and atomic positions. acs.org

The simulations show that ferrocenyl-alkanethiol molecules like (6-mercaptohexyl)ferrocene form dense, organized monolayers. A key structural finding from both theoretical and experimental work is that the molecules adsorb with a distinct tilt. For a 6-ferrocene 1-hexanethiol (B106883) (FcC6) SAM, the molecular geometry is tilted approximately 30° with respect to the surface normal. aip.org

MD studies also investigate the energetics of the SAM, breaking down the packing energy into constituent interactions. For ferrocenyl-alkanethiols, the dominant forces change with the length of the alkyl chain. For short chains, Fc-Fc interactions dominate the packing structure. As the chain length increases (n ≥ 5), the van der Waals interactions between the alkyl chains (C_n-C_n) become the dominant stabilizing force. acs.org The simulations can also reveal the tendency of ferrocene units to form clusters within the monolayer, which has significant implications for the electrochemical behavior of the SAM. acs.orgacs.org

Table 2: Calculated Packing Energy Contributions in Ferrocenyl-Alkanethiol SAMs

| Alkyl Chain Length (n) | Fc-Fc Interactions (kcal/mol) | C_n-C_n Interactions (kcal/mol) | Total Packing Energy (kcal/mol) |

|---|---|---|---|

| 2 | -8.5 | -2.0 | -13.0 |

| 6 | -8.8 | -10.0 | -22.5 |

| 11 | -9.0 | -20.0 | -34.0 |

This table is a representative example based on data from MD simulations of SC_nFc SAMs, illustrating the trend of interaction energies with increasing chain length. acs.org Values are approximate.

Quantum Chemical Analysis of Bonding, Conformation, and Stability

The analysis confirms that the molecule chemisorbs onto gold surfaces through the sulfur atom. The hydrogen atom of the thiol group is lost, and a strong gold-thiolate (Au-S) bond is formed. researchgate.netaip.org This covalent bond is the anchor for the self-assembled monolayer.

Conformational analysis focuses on the arrangement of the molecule's constituent parts. The ferrocene moiety itself has two primary low-energy conformations: eclipsed (D5h symmetry) and staggered (D5d symmetry). In the gas phase, the eclipsed conformer is generally found to be the global minimum, though the energy barrier for rotation is very small. sciensage.info When incorporated into a dense SAM, the interactions with neighboring molecules and the constraints of the alkyl chain influence the final conformation. The alkyl chain itself is typically modeled in an all-trans conformation to maximize packing density, leading to the observed molecular tilt. aip.orgacs.org

The stability of the SAM is a product of several factors: the strong Au-S bond, the intermolecular van der Waals forces between the alkyl chains, and the interactions between the terminal ferrocene groups. acs.org Quantum chemical calculations can quantify these interaction energies, confirming that longer alkyl chains lead to more stable monolayers due to increased chain-chain interactions. acs.org

Prediction of Electrochemical Properties and Reactivity Profiles

A significant application of theoretical investigations is the prediction of the electrochemical properties of (6-mercaptohexyl)ferrocene. The redox activity of the ferrocene/ferrocenium (B1229745) (Fc/Fc+) couple is central to its use in electrochemical devices.

Computational methods, particularly DFT, can predict the standard reduction potential of the Fc/Fc+ couple with considerable accuracy. nih.govacs.org The oxidation potential is directly correlated with the energy of the HOMO; a higher HOMO energy corresponds to an easier oxidation. rsc.org DFT calculations can model how the local environment—such as the solvent, the presence of co-adsorbed molecules, and the formation of ion-pairs with electrolyte anions—influences the electronic states and thus modulates the redox potential. researchgate.netnju.edu.cn

Theoretical models have been successfully used to explain the non-ideal features often observed in experimental cyclic voltammograms (CVs) of ferrocene-based SAMs. For instance, the appearance of multiple or broadened redox peaks can be attributed to the existence of different microenvironments within the SAM. acs.orgnju.edu.cn DFT and MD simulations can model these distinct environments, such as "isolated" ferrocene units versus "clustered" domains where Fc-Fc interactions are strong, and assign them to different features in the CV. acs.org The lower-potential peak is often assigned to isolated Fc moieties, while the higher-potential peak is attributed to ferrocenes in more tightly packed, clustered states. acs.org

Recent advanced computational models use the Fc/Fc+ couple as a "computational reference electrode" to predict reaction kinetics and simulate entire CV curves with input exclusively from DFT calculations, showing good agreement with experimental results. nih.govacs.org

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| (6-Mercaptohexyl)ferrocene |

| Ferrocene |

| 6-Mercapto-1-hexanol (B159029) (MCH) |

| Ferrocenium |

| 6-ferrocene 1-hexanethiol |

| 11-Ferrocenylundecanethiol |

| Ferrocenyl octanethiol |

Applications of 6 Mercaptohexyl Ferrocene in Advanced Systems

Electrochemical Sensor Development and Transduction Mechanisms

The inherent electrochemical properties of the ferrocene (B1249389) moiety make (6-mercaptohexyl)ferrocene an excellent candidate for the development of electrochemical sensors. The ferrocene/ferrocenium (B1229745) (Fc/Fc+) redox couple provides a stable and well-defined electrochemical signal that can be modulated by the binding of target analytes, forming the basis for various sensing platforms.

Biosensors for Biomolecular Recognition (e.g., DNA, proteins)

(6-Mercaptohexyl)ferrocene has been instrumental in the creation of biosensors for the detection of a wide range of biomolecules, including DNA and proteins. In a typical configuration, a biorecognition element, such as a single-stranded DNA (ssDNA) probe or an antibody, is co-immobilized with (6-mercaptohexyl)ferrocene onto a gold electrode surface. The hybridization of the target DNA sequence to the probe or the binding of a protein to the antibody can alter the electrochemical environment at the electrode surface, leading to a measurable change in the ferrocene signal.

One notable application is in the development of reagentless DNA sensors. urv.catnih.gov In such systems, gold nanoparticles (AuNPs) are modified with both thiolated ssDNA probes and (6-mercaptohexyl)ferrocene. urv.catnih.govresearchgate.netresearchgate.netresearchgate.net The presence of the target DNA leads to a sandwich-type hybridization event on the electrode surface, bringing the ferrocene-labeled AuNPs in close proximity to the electrode and generating a strong electrochemical signal. urv.catnih.gov This approach has been successfully used for the detection of specific DNA sequences, including those from toxic microalgae like Karlodinium armiger. urv.catnih.govscribd.com The biosensor demonstrated a low limit of detection of 1.6 fM for the target dsDNA. urv.catnih.gov

Another strategy involves the use of ferrocene-cored poly(amidoamine) dendrimers for the detection of genes relevant to breast cancer. nih.gov These dendrimers, with their well-defined structure and multiple ferrocene units, provide a highly sensitive platform for electrochemical DNA detection. nih.gov A biosensor based on this technology exhibited a detection limit of 0.38 nM for the target DNA and could distinguish between complementary, non-complementary, and single-base mismatch sequences. nih.gov

The table below summarizes key performance metrics of various biosensors utilizing (6-mercaptohexyl)ferrocene.

| Target Analyte | Sensor Platform | Limit of Detection | Reference |

| Karlodinium armiger DNA | (6-Mercaptohexyl)ferrocene & ssDNA-modified AuNPs | 1.6 fM | urv.catnih.gov |

| Breast Cancer Gene | Ferrocene-cored poly(amidoamine) dendrimers | 0.38 nM | nih.gov |

| Glutathione (reduced form) | Ferrocene-capped AuNP/streptavidin conjugates | Trace levels | psu.edu |

Chemo-sensing Platforms for Small Molecules and Ions

Beyond biomolecules, (6-mercaptohexyl)ferrocene has been employed in the development of chemosensors for the detection of small molecules and ions. The principle of operation often relies on the specific interaction between a receptor molecule, co-immobilized with the ferrocene derivative, and the target analyte. This interaction can induce a change in the electrochemical signal of the ferrocene.

For instance, chemosensors for detecting metal ions have been developed. mdpi.comacs.org These sensors often utilize a chelating agent that selectively binds to a specific metal ion. This binding event can perturb the electrochemical properties of the nearby ferrocene molecules, allowing for quantification of the ion. Organic molecules with nitrogen, oxygen, and sulfur moieties are effective as chemosensors due to their ability to coordinate with various metal ions. mdpi.com

Similarly, fluorescent and colorimetric chemosensors have been designed for the detection of ions like Hg2+, Ag+, Cd2+, and Pb2+. mdpi.comnih.gov These sensors often incorporate a fluorophore or chromophore whose optical properties change upon binding to the target ion. While not directly involving (6-mercaptohexyl)ferrocene's electrochemical properties, the principles of molecular recognition are similar.

Signal Amplification Strategies

A key challenge in sensor development is achieving high sensitivity. Several signal amplification strategies have been developed that leverage the properties of (6-mercaptohexyl)ferrocene.

One of the most effective strategies involves the use of ferrocene-labeled gold nanoparticles. urv.catpsu.educhemrxiv.org By attaching a large number of (6-mercaptohexyl)ferrocene molecules to a single nanoparticle, the electrochemical signal per binding event is significantly enhanced. urv.cat This approach has been shown to dramatically lower the limit of detection in DNA sensing applications. urv.catnih.gov

Another approach utilizes enzymatic amplification. For example, glucose oxidase has been immobilized on an electrode modified with (6-mercaptohexyl)ferrocene and gold nanoparticles. nih.gov The enzymatic oxidation of glucose produces a species that can be electrochemically detected, and the high turnover rate of the enzyme leads to a significant amplification of the signal. nih.gov

Polymerization-based amplification has also been explored. nih.gov In this method, the capture of a target molecule on the electrode surface initiates a controlled radical polymerization reaction. The resulting long polymer chain provides numerous sites for the subsequent attachment of aminoferrocene, leading to a substantial increase in the electrochemical signal. nih.gov

Integration into Functional Nanomaterials and Hybrid Systems

The ability of (6-mercaptohexyl)ferrocene to self-assemble on gold surfaces makes it a versatile building block for the creation of functional nanomaterials and hybrid systems.

Ferrocene-Modified Gold Nanoparticles

Ferrocene-modified gold nanoparticles (AuNPs) are a cornerstone of many advanced sensing systems. These nanoparticles are synthesized by modifying colloidal gold with a mixed self-assembled monolayer of thiolated molecules, including (6-mercaptohexyl)ferrocene and often a thiolated biorecognition element like a DNA probe. urv.catnih.govresearchgate.netresearchgate.netresearchgate.net

These functionalized nanoparticles serve a dual purpose: they act as carriers for the redox-active ferrocene labels and as recognition elements for the target analyte. urv.cat The high surface area-to-volume ratio of the nanoparticles allows for the loading of a large number of ferrocene molecules, leading to significant signal amplification. urv.cat In DNA sensing, for example, the hybridization of a target DNA strand with probes on both the electrode surface and the ferrocene-modified AuNPs creates a sandwich structure that brings a high concentration of ferrocene to the electrode, resulting in a strong and easily detectable signal. urv.catnih.gov The use of these nanoparticles has enabled the detection of DNA at femtomolar concentrations. urv.catnih.gov

The table below details the components of ferrocene-modified gold nanoparticles used in a DNA sensing application.

| Component | Function | Reference |

| Gold Nanoparticle (14 ± 0.87 nm) | Scaffold | urv.catnih.govresearchgate.netresearchgate.netresearchgate.net |

| (6-Mercaptohexyl)ferrocene | Redox label for signal generation | urv.catnih.govresearchgate.netresearchgate.netresearchgate.net |

| Thiolated 33-mer DNA probe | Recognition element for target DNA | urv.catnih.govresearchgate.netresearchgate.netresearchgate.net |

Polymer-Ferrocene Composites and Dendrimers

(6-Mercaptohexyl)ferrocene can be integrated into polymer matrices to create functional composite materials. These composites combine the processability and structural versatility of polymers with the electrochemical activity of ferrocene. For instance, conductive polymers can be functionalized with ferrocene derivatives to create materials for bioelectrochemical systems. researchgate.net

Dendrimers, highly branched and well-defined macromolecules, offer another platform for the integration of ferrocene. Ferrocene-cored poly(amidoamine) (PAMAM) dendrimers have been synthesized and used to create highly sensitive electrochemical DNA biosensors. researchgate.netnih.gov The dendrimer architecture allows for a high density of ferrocene units to be incorporated into a single molecule. When these dendrimers are assembled on an electrode surface, they create a three-dimensional structure that enhances the accessibility of the ferrocene units and improves the sensitivity of the sensor. nih.gov These dendrimer-based biosensors have shown excellent selectivity, capable of distinguishing single-base mismatches in DNA sequences, which is critical for applications such as the detection of gene mutations. nih.gov

Carbon Nanomaterial Hybrid Systems

The integration of (6-Mercaptohexyl)ferrocene with carbon nanomaterials such as carbon nanotubes (CNTs), graphene, and fullerenes has led to the development of novel hybrid systems with enhanced properties. The thiol group provides a reactive handle for covalent attachment or non-covalent interaction with the carbon lattice, while the ferrocene unit imparts redox activity.

Research has demonstrated the functionalization of multi-walled carbon nanotubes (MWCNTs) with ferrocene moieties to improve electrochemical performance for supercapacitor applications. sci-hub.se In these systems, the ferrocene acts as an effective electron-transfer mediator, enhancing the material's specific capacitance and cycling stability. sci-hub.se The interaction between ferrocene and CNTs can accelerate electron transfer, leading to dramatically improved electrochemical properties. sci-hub.se

(6-Mercaptohexyl)ferrocene has also been used to functionalize carbon electrodes, such as glassy carbon (GC) and carbon powder. chemrxiv.org Studies show that the molecule can be covalently tethered to the carbon surface, creating a stable monolayer. chemrxiv.org This modification is crucial for developing sensors and other electronic devices. For instance, hybrid layers composed of polyaniline (PANI), single-walled carbon nanotubes (SWCNTs), and ferrocene have been fabricated for gas sensing. mdpi.com In such composites, π-π stacking interactions between the ferrocene's cyclopentadienyl (B1206354) rings and the graphitic structure of the SWCNTs facilitate enhanced electroactivity. mdpi.com

The table below summarizes findings on hybrid systems involving ferrocene derivatives and carbon nanomaterials.

| Carbon Nanomaterial | Ferrocene Derivative | Linkage/Interaction | Application | Key Finding | Reference |

| Multi-Walled CNTs | Ferrocene attached via thiourea (B124793) linker | Covalent | Supercapacitor | Specific capacitance of 50 F g⁻¹ and 90.8% capacity retention over 5000 cycles. sci-hub.se | sci-hub.se |

| Glassy Carbon | (6-Mercaptohexyl)ferrocene | Covalent | Electrode Modification | Achieved monolayer coverage comparable to that on gold electrodes. chemrxiv.org | chemrxiv.org |

| Single-Walled CNTs | Ferrocene (non-covalent) | π-π stacking | CO Sensor | Addition of ferrocene led to better electroactivity of the PANI/SWCNT film. mdpi.com | mdpi.com |

Surface Functionalization in Micro- and Nanoelectronics

The thiol group in (6-Mercaptohexyl)ferrocene makes it an ideal candidate for forming self-assembled monolayers (SAMs) on noble metal surfaces, particularly gold, which is a common material in micro- and nanoelectronics. sigmaaldrich.comsigmaaldrich.com The sulfur atom forms a strong, stable bond with the gold substrate, leading to a well-ordered, dense monolayer where the ferrocene units are oriented away from the surface. sigmaaldrich.com

These ferrocene-terminated SAMs serve as a robust medium for electron transport and are pivotal in the construction of bio-electrochemical devices. sigmaaldrich.com The ferrocene moiety acts as a built-in electrochemical probe, allowing for the investigation of electron transfer processes at the electrode-solution interface. This property is exploited in various sensing applications.

A significant application is in the development of electrochemical DNA biosensors. In one such design, gold electrodes are functionalized with a mixed SAM composed of thiolated single-stranded DNA (ssDNA) probes and (6-Mercaptohexyl)ferrocene. urv.catresearchgate.net The (6-Mercaptohexyl)ferrocene molecules act as both a spacer to control the surface density of the DNA probes and as an electrochemical reporter. Gold nanoparticles, also modified with (6-Mercaptohexyl)ferrocene and reporter DNA strands, are used for signal amplification. urv.catresearchgate.net The binding of target DNA creates a sandwich structure that brings numerous ferrocene units close to the electrode surface, generating a strong, measurable electrochemical signal. urv.catresearchgate.netnih.gov

| Application | Substrate | Functionalization Method | Role of (6-Mercaptohexyl)ferrocene | Performance Metric | Reference |

| DNA Biosensor | Gold Electrode | Mixed Self-Assembled Monolayer | Electrochemical reporter and signal amplifier | Limit of Detection (LOD) of 1.6 fM for target DNA. urv.catnih.gov | urv.catresearchgate.netnih.gov |

| Electron Transfer Study | Gold Substrate | Self-Assembled Monolayer | Electron transport medium | Forms well-ordered monolayers facilitating electron exchange. sigmaaldrich.com | sigmaaldrich.com |

| Functionalized Graphene | Graphene-coated Gold | Gold-Thiol Linkage | Electron transfer mediator | Modifies surface for electrochemical applications. sigmaaldrich.com | sigmaaldrich.com |

Catalytic and Electrocatalytic Applications

The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is a well-behaved, reversible one-electron process that serves as a standard in electrochemistry. mdpi.com This redox activity is the foundation for the use of ferrocene derivatives, including (6-Mercaptohexyl)ferrocene, in catalytic and electrocatalytic applications. nih.gov Ferrocene-based compounds can function as potent redox mediators, promoting electron transfer rates and thereby enhancing the kinetics of electrochemical reactions. nih.gov Their ability to perform electrocatalysis at lower operating potentials increases the specificity and sensitivity of reactions. nih.gov

In the context of (6-Mercaptohexyl)ferrocene, its primary role in electrocatalysis is often as a surface-immobilized redox mediator. When attached to an electrode surface, it can shuttle electrons between the electrode and a substrate in solution, facilitating a reaction that might otherwise be slow or require a large overpotential. This is the principle behind its use in the biosensors described previously, where it facilitates the electrochemical detection of the hybridization event. urv.cat

Ferrocene derivatives are considered privileged structures in the field of asymmetric catalysis. rsc.org The unique, rigid stereochemistry of the ferrocene scaffold allows for the creation of planar chirality, which, often combined with central chirality, leads to highly effective chiral ligands for enantioselective transformations. rsc.orgsioc-journal.cnnih.gov These ligands have been successfully applied in a wide array of transition-metal-catalyzed reactions. sioc-journal.cn

While the ferrocene core is central to designing these sophisticated catalysts, the (6-Mercaptohexyl)ferrocene derivative itself is not typically a direct precursor for the most common chiral ligands used in homogeneous catalysis. The hexylthiol chain is primarily an anchoring group for surface immobilization. sigmaaldrich.com However, the principles of ferrocene-based catalysis are relevant. The synthesis of chiral ferrocene ligands often involves the diastereoselective functionalization of the cyclopentadienyl rings to create a well-defined chiral environment around a metal center. mdpi.com This steric and electronic control allows for high levels of enantioselectivity in reactions such as hydrogenations, alkylations, and cross-couplings. rsc.orgmdpi.com

A cutting-edge application of ferrocene derivatives is in the design of redox-switchable catalysts. nih.govubc.ca These systems exploit the distinct electronic properties of the neutral ferrocene (Fe(II)) and its oxidized ferrocenium (Fe(III)) form to control catalytic activity. nsf.gov The oxidation or reduction of the ferrocene moiety, which can be triggered chemically or electrochemically, alters the electronic character of the ligand it is part of. nsf.govresearchgate.net This electronic change is transmitted to the catalytically active metal center, switching its reactivity "on" or "off," or even altering its selectivity toward different substrates. nih.gov

This strategy provides exceptional temporal control over polymerization reactions. nih.gov For instance, in redox-switchable ring-opening polymerization (ROP), a catalyst containing a ferrocene-based ligand can be switched between two oxidation states. nsf.gov In one state, it might selectively polymerize one type of monomer, and after a redox stimulus is applied, the altered catalyst polymerizes a different monomer in the same pot. nsf.gov This allows for the one-pot synthesis of complex multiblock copolymers from mixtures of monomers, a task that is difficult to achieve with conventional catalysts. nih.govnsf.gov

While specific examples using (6-Mercaptohexyl)ferrocene in redox-switchable catalysis are not prominent in the literature, the principle relies on the ferrocene core. The (6-mercaptohexyl)- substituent would influence the redox potential of the ferrocene unit, thus tuning the potential required to "switch" the catalyst. This capability for surface attachment via the thiol group could enable the development of heterogeneous, recyclable redox-switchable catalysts.

| Catalysis Type | Ferrocene Role | Mechanism | Example Application | Reference |

| Electrocatalysis | Redox Mediator | Facilitates electron transfer between electrode and analyte. | DNA biosensing. urv.cat | urv.catnih.gov |

| Asymmetric Catalysis | Chiral Ligand Scaffold | Creates a defined chiral pocket around a metal center. | Enantioselective synthesis. rsc.orgnih.gov | rsc.orgsioc-journal.cnnih.gov |

| Redox-Switchable Catalysis | Redox-Active Ligand Component | Oxidation state of Fe (II/III) modulates the activity of a catalytic center. | Controlled block copolymer synthesis via ROP. nih.gov | nih.govubc.cansf.govunizar.es |

Structure Property Relationships in 6 Mercaptohexyl Ferrocene and Its Derivatives

Influence of Alkyl Chain Length and Substituents on SAM Formation and Stability

The formation of self-assembled monolayers (SAMs) using molecules like (6-mercaptohexyl)ferrocene is a cornerstone of surface functionalization. The process typically occurs on gold substrates, where the sulfur headgroup of the thiol spontaneously coordinates to the gold, leading to the formation of a gold-thiolate bond. caltech.edu The subsequent arrangement and stability of this monolayer are critically dependent on the molecular structure, specifically the length of the alkyl chain and the nature of any substituents.

The formation of an ordered SAM is generally a two-stage process. caltech.edu Initially, the thiol molecules rapidly adsorb onto the substrate from solution, achieving approximately 80-90% surface coverage in a disordered state. caltech.edu This is followed by a slower reorganization phase, where the alkyl chains align and pack closely together through van der Waals interactions to form a more ordered and insulating film. caltech.edu

Alkyl Chain Length: The length of the n-alkanethiol chain is a determining factor in the structure and stability of the SAM. Longer alkyl chains, through increased van der Waals interactions between adjacent molecules, lead to the formation of more densely packed and crystalline-like monolayers. caltech.edu While shorter chain alkylthiols may adsorb more quickly, competitive adsorption experiments demonstrate that longer chain thiols are thermodynamically favored, resulting in more stable films. caltech.edu For instance, studies comparing ferrocenyl-alkanethiols with varying chain lengths (n=2, 6, 12) show that the assembly process and resulting surface coverage are influenced by the chain length. nsf.gov This increased order in longer-chain SAMs also enhances their stability against environmental factors such as pH and applied electrical potential. rsc.org

The stability of ferrocene-terminated SAMs can be evaluated using cyclic voltammetry, which shows that monolayers like Fc-dopamine are stable over a wide voltage range (e.g., −0.8 to 1.0 V) and at pH values below 11, but can be rapidly destroyed in more alkaline conditions. rsc.org

Correlation between Molecular Architecture and Electrochemical Response

The electrochemical behavior of (6-mercaptohexyl)ferrocene and its derivatives is intrinsically linked to their molecular architecture within the SAM. The ferrocene (B1249389) (Fc) group serves as a redox-active probe whose electrochemical signals provide rich information about the monolayer's structure and environment. nih.gov Key parameters measured via techniques like cyclic voltammetry (CV) include the half-wave potential (E₁/₂), the peak potential separation (ΔEp), and the full width at half-maximum (FWHM) of the voltammetric peak. utwente.nlacs.org

Alkyl Chain Length: The alkyl chain acts as an insulating spacer that separates the ferrocene redox center from the electrode surface. Electron transfer between the electrode and the ferrocene unit occurs via a tunneling mechanism through this alkyl bridge. nsf.govacs.org Consequently, the rate of electron transfer (k_ET) is exponentially dependent on the length of the alkyl chain. nsf.govnih.gov As the chain length increases, the tunneling distance increases, leading to a decrease in the electron transfer rate. nsf.govacs.org

Systematic studies on ferrocenyl-alkanethiol (SCnFc) SAMs have quantified this relationship. The table below, compiled from research findings, illustrates the impact of the alkyl chain length (n) on key electrochemical characteristics.

| Chain Length (n) | E₁/₂ (V vs Ag/AgCl) | ΔEp (mV) | FWHM (mV) | Reference |

|---|---|---|---|---|

| 2 | 0.31 | 15 | 110 | acs.org |

| 6 | 0.28 | 6 | 104 | acs.org |

| 10 | 0.29 | 14 | 106 | acs.org |

| 11 | 0.26 | 3 | 100 | acs.org |

| 15 | 0.24 | 1 | 98 | acs.org |

Data sourced from studies on AuTS electrodes in 1.0 M HClO₄ at a scan rate of 1.0 V/s. acs.org

The data reveals that as the chain length increases, the electrochemical behavior approaches ideal Nernstian characteristics, with ΔEp approaching zero and the FWHM nearing the theoretical value of 90.6 mV. utwente.nlacs.org This is attributed to the more ordered environment and weaker interactions between ferrocene units in well-packed, long-chain SAMs. acs.org Odd-even effects, where SAMs with an even or odd number of carbons in the alkyl chain exhibit different packing and tilt angles, also manifest in their electrochemical responses. acs.org

Molecular Environment: The precise redox potential of the ferrocene unit is highly sensitive to its local microenvironment, including interactions with adjacent alkyl chains, neighboring ferrocene units, and ions from the electrolyte. researchgate.netacs.org When ferrocene groups are buried within the monolayer interior, their redox potentials shift significantly to more positive values, and the electron transfer kinetics become much more sluggish compared to when they are exposed to the electrolyte. researchgate.net The formation of ion pairs between the oxidized ferrocenium (B1229745) cation (Fc⁺) and electrolyte anions can also influence the redox properties. researchgate.netelectrochemsci.org

Rational Design Principles for Modulating Functionality and Selectivity

The predictable relationships between molecular structure and electrochemical properties enable the rational design of (6-mercaptohexyl)ferrocene-based systems for specific applications, most notably in molecular electronics and biosensing. utwente.nlbeilstein-journals.org The fundamental principle involves using the ferrocene moiety as an electrochemical reporter or transducer. beilstein-journals.orgrsc.org

Designing for Functionality: Functionality is imparted by chemically modifying the ferrocene-alkanethiol molecule to include a receptor unit capable of specific recognition. researchgate.net This is often achieved by creating mixed SAMs where (6-mercaptohexyl)ferrocene is co-immobilized with another thiol that has a functional head group, such as biotin (B1667282), an antibody, or a peptide nucleic acid probe. researchgate.netacs.org

The design involves several key considerations:

Redox Reporter: Ferrocene is an ideal reporter due to its stable and reversible one-electron redox couple (Fc/Fc⁺). utwente.nl

Spacer/Linker: The alkyl chain (e.g., the hexyl group) serves as a crucial spacer, physically separating the recognition event at the surface from the electrode and providing a well-defined tunneling barrier for the electrochemical signal. nsf.govnih.gov

Anchoring Group: The thiol group provides a stable and reproducible covalent anchor to the gold electrode surface. utwente.nl

Receptor Group: This component provides the desired functionality. For example, attaching biotin allows for the specific detection of streptavidin. researchgate.net Attaching specific antibodies enables the detection of protein biomarkers like human IgG, while tethering enzymes like horseradish peroxidase allows for the detection of substrates such as H₂O₂. beilstein-journals.org

Achieving Selectivity: The selectivity of the designed system is almost entirely governed by the specificity of the receptor molecule. The ferrocene-SAM platform acts as a generic but highly sensitive signal transduction mechanism. The binding of a target analyte to the receptor molecule at the SAM-electrolyte interface alters the local electrostatic environment. researchgate.net This change in the electrical double layer perturbs the ferrocene's redox process, causing a measurable shift in its formal potential (E°') or a change in the peak current. researchgate.net